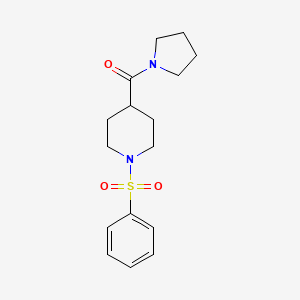
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as PSP, is a chemical compound that belongs to the class of piperidine derivatives. PSP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects, including its ability to modulate ion channels and neurotransmitter release. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a decrease in neuronal excitability and neurotransmitter release. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to modulate the release of neurotransmitters, which can have effects on mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential applications in medicinal chemistry and neuropharmacology. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its relatively simple synthesis method, which allows for the production of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine in high yield and purity.
One limitation of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential toxicity and side effects. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on healthy cells. Another limitation of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is the investigation of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of the mechanism of action of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, including its effects on ion channels and neurotransmitter release. Additionally, the development of new synthesis methods for 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine may lead to improved yields and purity. Finally, the investigation of the potential toxicity and side effects of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is important for the development of safe and effective drugs.
Métodos De Síntesis
The synthesis of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of piperidine with phenylsulfonyl chloride and pyrrolidine-1-carbonyl chloride. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine in high yield and purity.
Aplicaciones Científicas De Investigación
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely studied for its potential applications in medicinal chemistry and neuropharmacology. In medicinal chemistry, 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuropharmacology, 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter release and synaptic transmission.
Propiedades
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-8-12-18(13-9-14)22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZWOBQBNYZALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

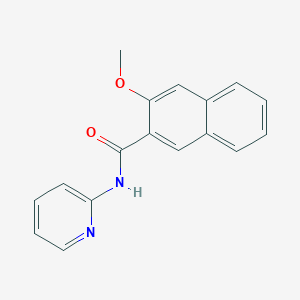
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

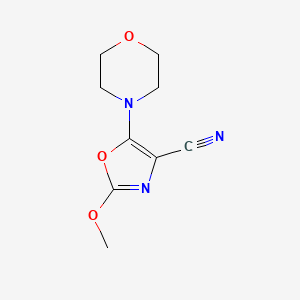
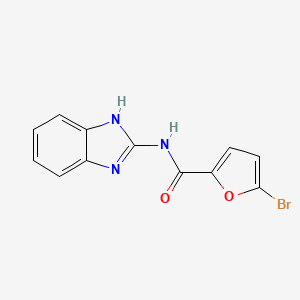
![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
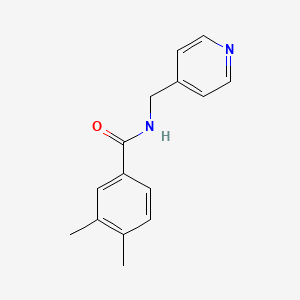
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
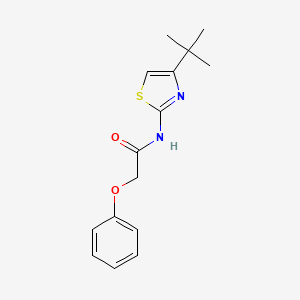
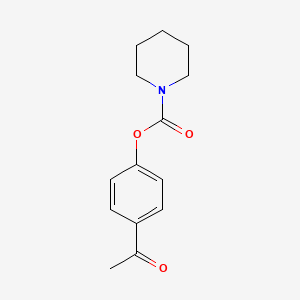

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)